molecular formula C17H23BFNO4 B2618701 4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine CAS No. 1092563-24-0

4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine

Cat. No.: B2618701
CAS No.: 1092563-24-0
M. Wt: 335.18
InChI Key: CHLPAMXFGIHSBE-UHFFFAOYSA-N
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Description

4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is a chemical compound with the molecular formula C17H23BFNO4 and a molecular weight of 335.18 g/mol . This compound is characterized by the presence of a morpholine ring, a fluoro-substituted phenyl group, and a dioxaborolane moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine typically involves the reaction of 2-fluoro-4-bromobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is unique due to its combination of a fluoro-substituted phenyl group and a dioxaborolane moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine (CAS No. 1418267-85-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

The molecular formula of this compound is C17H23BFNO4C_{17}H_{23}BFNO_4, with a molecular weight of 335.18 g/mol. The structure features a morpholine ring, a fluorinated phenyl group, and a dioxaborolane moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H23BFNO4C_{17}H_{23}BFNO_4
Molecular Weight335.18 g/mol
CAS Number1418267-85-2
PurityNot specified

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent. The presence of the dioxaborolane unit is particularly noteworthy as it has been associated with various pharmacological effects.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The dioxaborolane moiety can interact with biomolecules, potentially inhibiting enzymes involved in cancer progression.
  • Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antiviral Activity : Although not extensively studied for antiviral properties, compounds with similar structures have shown efficacy against viral infections.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds or similar structures:

  • Antitumor Activity : In vitro studies have demonstrated that compounds containing dioxaborolane derivatives can inhibit the proliferation of various cancer cell lines. For instance, research indicates that these derivatives can disrupt cellular signaling pathways critical for tumor growth and survival .
  • Antiviral Potential : A study on related oxadiazole derivatives highlighted their broad-spectrum antiviral activity against Flaviviridae family viruses, suggesting that structural analogs might also exhibit similar properties .

Properties

IUPAC Name

[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BFNO4/c1-16(2)17(3,4)24-18(23-16)12-5-6-13(14(19)11-12)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLPAMXFGIHSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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